molecular formula C21H16N2O2S B5403887 N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(1,3-benzothiazol-2-yl)aniline

N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(1,3-benzothiazol-2-yl)aniline

Cat. No.: B5403887
M. Wt: 360.4 g/mol
InChI Key: BVIHQGKLEOFOFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(1,3-benzothiazol-2-yl)aniline is a complex organic compound that features a benzodioxole and benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(1,3-benzothiazol-2-yl)aniline typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Attachment of Benzodioxole to Aniline: The benzodioxole moiety is then attached to an aniline derivative through a nucleophilic substitution reaction.

    Formation of Benzothiazole Moiety: The benzothiazole ring is synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Final Coupling: The benzodioxole-aniline intermediate is coupled with the benzothiazole derivative using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the nitro groups if present, converting them to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are commonly used.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated compounds and other substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(1,3-benzothiazol-2-yl)aniline is used as a building block for the synthesis of more complex molecules. It is also studied for its unique electronic properties, which make it a candidate for use in organic semiconductors and photovoltaic materials.

Biology

In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its structure allows it to interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Medicine

In medicine, the compound is explored for its potential anti-cancer and anti-inflammatory properties. Studies have shown that derivatives of this compound can inhibit the growth of certain cancer cell lines and reduce inflammation in animal models.

Industry

In the industrial sector, this compound is used in the development of new materials with specific electronic and optical properties. It is also used in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(1,3-benzothiazol-2-yl)aniline involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(2-methylpropanamido)benzamide
  • N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine
  • 1-(1,3-Benzodioxol-5-yl)-2-propanol

Uniqueness

N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(1,3-benzothiazol-2-yl)aniline is unique due to its combination of benzodioxole and benzothiazole moieties. This dual structure imparts unique electronic and steric properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions also adds to its versatility.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-(1,3-benzothiazol-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O2S/c1-2-7-20-17(6-1)23-21(26-20)15-4-3-5-16(11-15)22-12-14-8-9-18-19(10-14)25-13-24-18/h1-11,22H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVIHQGKLEOFOFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC3=CC=CC(=C3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.